Pimobendan

Descripción

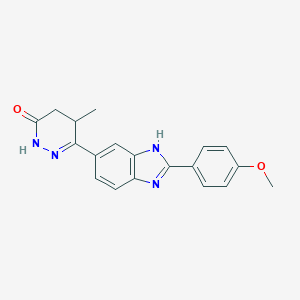

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJJMFZWDBELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048280 |

Source

|

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-27-9, 118428-37-8, 118428-38-9 |

Source

|

| Record name | Pimobendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimobendan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Docking Studies of Pimobendan with Cardiac Troponin C: A Guide to In Silico Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a critical therapeutic agent in veterinary cardiology, primarily used for managing heart failure in dogs.[1] Its efficacy stems from a dual mechanism of action: phosphodiesterase III (PDE3) inhibition and, most notably, sensitization of the cardiac contractile apparatus to calcium.[1][2][3][4][5][6][7] This calcium sensitization is mediated through its interaction with cardiac Troponin C (cTnC), the key protein that triggers muscle contraction in response to calcium influx.[1][5][8] Molecular docking provides a powerful computational lens to investigate the atomic-level details of the this compound-cTnC interaction. This guide offers a comprehensive, step-by-step protocol for performing and analyzing these docking studies, grounded in the principles of computational chemistry and aimed at providing actionable insights for drug discovery and mechanistic analysis.

Foundational Principles: The "Why" Behind the Workflow

Before embarking on the technical protocol, it is imperative to understand the biological context and the computational theory that underpins this investigation.

The Target: Cardiac Troponin C (cTnC)

Cardiac Troponin C is an 18-kDa protein that acts as the calcium-dependent switch for heart muscle contraction.[9][10] It is a component of the larger troponin complex, which also includes Troponin I (the inhibitory subunit) and Troponin T (the tropomyosin-binding subunit).[9]

Structurally, cTnC consists of two globular domains connected by a flexible linker.[9] The N-terminal domain (cNTnC) is the regulatory domain. Upon the influx of calcium during systole, Ca²⁺ binds to cNTnC, inducing a conformational change.[5][8][10] This change exposes a hydrophobic patch, which then interacts with Troponin I, initiating a cascade that allows for actin-myosin cross-bridge formation and subsequent muscle contraction.[9][10] It is this hydrophobic pocket that is the putative binding site for calcium-sensitizing agents like this compound.[10]

The Ligand: this compound's Inotropic Mechanism

This compound is classified as an "inodilator" due to its positive inotropic (increased contractility) and vasodilatory effects.[1][5] While vasodilation is achieved through PDE3 inhibition, the inotropic effect is primarily attributed to its function as a calcium sensitizer.[1][5][6][11] By binding to cTnC, this compound is thought to stabilize the "open," Ca²⁺-bound conformation of the protein, thereby increasing the efficiency of the contractile machinery without increasing myocardial oxygen demand, a significant advantage over traditional inotropes.[1][2] Understanding the precise binding mode and the key interacting residues through docking can elucidate this mechanism and guide the development of next-generation cardiac drugs.

The Tool: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., cTnC) to form a stable complex.[12] The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The scoring function estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.[13]

Caption: Logical relationship between the biological problem and the computational solution.

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes the widely adopted and validated software suite of AutoDock Vina for the docking simulation, complemented by UCSF ChimeraX or PyMOL for visualization and preparation.

Required Resources

| Resource | Purpose | Recommended Source |

| Protein Data Bank (PDB) | Source for 3D protein structures. | |

| PubChem | Source for 3D ligand structures. | |

| AutoDock Tools (ADT) | Prepare protein and ligand files (PDBQT format). | |

| AutoDock Vina | The core docking engine. | [14] |

| UCSF ChimeraX / PyMOL | Visualization, analysis, and structure preparation. | , |

Part 1: Receptor Preparation (Cardiac Troponin C)

The goal of this stage is to clean the crystal structure to retain only the relevant protein chain and prepare it for docking by adding charges and hydrogens.

Step-by-Step Methodology:

-

Obtain the Structure: Download a suitable PDB file for cardiac Troponin C. For this guide, we will use PDB ID: 1J1E , which represents the core domain of human cardiac troponin.[15]

-

Initial Cleaning: Open the PDB file in UCSF ChimeraX or PyMOL. Remove all non-essential components, including water molecules, ions, and any co-crystallized ligands or other protein chains (Troponin I and T). The objective is to isolate the Troponin C chain (Chain C in 1J1E).[16][17]

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the structure, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (~7.4). Most molecular visualization tools have a dedicated function for this.[18][19]

-

Assign Atomic Charges: The scoring function requires partial charges on each atom to calculate electrostatic interactions. Use AutoDock Tools (ADT) to add Kollman charges, a standard for proteins.[18]

-

Save as PDBQT: Export the prepared receptor structure as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.

Part 2: Ligand Preparation (this compound)

This stage prepares the small molecule for flexible docking by defining its rotatable bonds and assigning charges.

Step-by-Step Methodology:

-

Obtain the Structure: Download the 3D structure of this compound from the PubChem database (CID 4829) in SDF format.

-

Load into ADT: Open the this compound structure file in AutoDock Tools.

-

Assign Charges & Define Rotatable Bonds: ADT will automatically detect the root and the number of rotatable (torsion) bonds, which allows for ligand flexibility during the docking simulation. Assign Gasteiger charges, which are standard for small organic molecules.[20]

-

Save as PDBQT: Export the prepared ligand as a .pdbqt file.

Caption: Workflow for preparing receptor and ligand files for docking.

Part 3: Docking Simulation Execution

This is the core computational step where AutoDock Vina explores the binding possibilities.

Step-by-Step Methodology:

-

Define the Search Space (Grid Box): The most critical step requiring scientific judgment. The grid box defines the three-dimensional space where Vina will search for binding poses.

-

Identify the Binding Site: Based on literature, the binding site is the hydrophobic pocket on the N-terminal domain of cTnC that opens upon Ca²⁺ binding.[10] Key residues in this region often include Leucine, Isoleucine, Valine, Methionine, and Phenylalanine. Visually inspect the prepared receptor in ChimeraX/PyMOL to locate this pocket.

-

Set Grid Parameters: Center the grid box on this hydrophobic pocket. The size of the box should be large enough to accommodate the entire ligand and allow it to rotate freely, but not so large as to waste computational effort. A size of 22 x 22 x 22 Å is often a reasonable starting point. Record the center coordinates (x, y, z) and dimensions.

-

-

Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and grid parameters.

-

Causality: The exhaustiveness parameter controls the thoroughness of the search.[21] A higher value (e.g., 16 or 32) increases the probability of finding the true minimum energy pose at the cost of longer computation time.

-

-

Run AutoDock Vina: Execute the docking run from the command line: vina --config config.txt --log log.txt

Results Analysis and Validation: From Data to Insight

Interpreting docking results is a multi-faceted process that combines quantitative metrics with qualitative structural analysis.[12]

Primary Analysis: Binding Affinity and Pose

AutoDock Vina will output a PDBQT file containing several binding poses (modes), ranked by their predicted binding affinity.

-

Binding Affinity Score: The top-ranked pose is the one with the most negative binding affinity (in kcal/mol). This value is a theoretical estimation of the binding free energy. A more negative score suggests a more stable protein-ligand complex.[13]

-

Visual Inspection: Load the receptor PDBQT and the output PDBQT file into ChimeraX or PyMOL. Visually analyze the top-ranked pose.

-

Does the ligand fit snugly into the binding pocket?

-

Are there specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts?[13]

-

Are the interactions chemically sensible?

-

-

Interaction Mapping: Use visualization software to identify and list the amino acid residues in cTnC that are within a certain distance (e.g., 4 Å) of the this compound molecule. Pay close attention to residues forming hydrogen bonds and those contributing to the hydrophobic enclosure.

Quantitative Results Summary

| Metric | Description | Typical Value/Interpretation |

| Binding Affinity | Estimated free energy of binding. | -7.0 to -12.0 kcal/mol for drug-like molecules. More negative is better. |

| RMSD | Root Mean Square Deviation from a reference pose. | < 2.0 Å indicates a highly accurate prediction (used in validation).[22] |

| Interacting Residues | Amino acids in the binding pocket that form contacts with the ligand. | Provides a "fingerprint" of the binding mode. |

Protocol Validation: Ensuring Trustworthiness

Since a co-crystal structure of this compound with cTnC is not available, protocol validation relies on indirect methods. A crucial step is to perform a control experiment.

Redocking a Known Ligand:

-

Find a different PDB structure of cTnC that does have a co-crystallized ligand bound in the same hydrophobic pocket (e.g., bepridil, PDB ID: 1LXF).[23]

-

Follow the entire docking protocol to dock bepridil back into its own receptor structure.

-

Calculate RMSD: Superimpose the top-ranked docked pose of bepridil with its original crystallographic pose. Calculate the RMSD between the two.

-

Interpretation: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen docking parameters and software can accurately reproduce a known binding mode.[22][24][25] This builds confidence that the results for this compound are also reliable.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. VetFolio [vetfolio.com]

- 6. Effects of this compound for mitral valve regurgitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. dvm360.com [dvm360.com]

- 9. Structure and Function of Cardiac Troponin C (TNNC1): Implications for Heart Failure, Cardiomyopathies, and Troponin Modulating Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular dynamics and docking studies on cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium sensitization with this compound: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. scotchem.ac.uk [scotchem.ac.uk]

- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 22. researchgate.net [researchgate.net]

- 23. research.cbc.osu.edu [research.cbc.osu.edu]

- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Pimobendan’s Impact on Mitochondrial Function in Cardiac Cells: A Technical Deep Dive

Executive Summary

Pimobendan (Vetmedin®) is widely recognized as a "calcium sensitizer" and phosphodiesterase III (PDE3) inhibitor, primarily indicated for the management of canine congestive heart failure (CHF) secondary to myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1][2] While its hemodynamic benefits—positive inotropy and vasodilation—are well-documented, emerging research highlights a critical third pillar of its pharmacology: mitochondrial protection .

This guide synthesizes recent findings demonstrating this compound’s ability to mitigate mitochondrial dysfunction.[1][3][4] Specifically, it acts as a direct Reactive Oxygen Species (ROS) scavenger and preserves mitochondrial membrane potential (

Part 1: Mechanistic Foundations

To understand this compound's mitochondrial impact, we must first distinguish its primary mode of action from its downstream bioenergetic consequences. Unlike traditional catecholamines (e.g., Dobutamine) which drive contractility by flooding the cytosol with Calcium (

The Dual-Action Mechanism

This compound operates via two synergistic pathways:

-

Calcium Sensitization: It increases the affinity of the Troponin C regulatory complex for

. This allows for increased actin-myosin cross-bridging without requiring a higher energetic cost to cycle intracellular calcium.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

PDE3 Inhibition: By inhibiting PDE3, it prevents the degradation of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type

channels (increasing influx) and phospholamban (enhancing SERCA uptake).

The Mitochondrial Connection

The "energy-sparing" nature of calcium sensitization is the first layer of mitochondrial protection. However, recent data (Boonpala et al., 2023) suggests a direct cellular interaction:

-

ROS Scavenging: this compound directly reduces intracellular ROS levels, preventing oxidative damage to the mitochondrial outer membrane (MOM).

-

Membrane Stabilization: It prevents the depolarization of the inner mitochondrial membrane (IMM), a precursor to the opening of the Mitochondrial Permeability Transition Pore (mPTP) and subsequent apoptosis.

Signaling Pathway Visualization

Figure 1: this compound’s dual hemodynamic mechanism and its parallel pathway for mitochondrial protection via ROS scavenging.

Part 2: Mitochondrial Bioenergetics & Protection

Preventing Depolarization

In cardiac ischemia or volume overload (e.g., Mitral Regurgitation), mitochondria undergo depolarization—a loss of the electrochemical gradient required for ATP synthase.

-

Data Insight: In H9c2 cardiomyocytes exposed to

stress, this compound treatment significantly maintained the Red/Green fluorescence ratio of JC-1 dye, indicating preserved membrane potential ( -

Implication: By maintaining

, this compound ensures that the proton motive force remains sufficient for ATP production, even under hemodynamic stress.

Ultrastructural Preservation

Transmission Electron Microscopy (TEM) analysis in rat models has shown that this compound treatment prevents the fragmentation and disorganization of mitochondria.

-

Untreated (MR Model): Mitochondria appear swollen with disrupted cristae (cristolysis).

-

Treated (this compound): Mitochondria retain electron-dense matrices and organized cristae architecture, comparable to sham controls.

Quantitative Data Summary

The following table summarizes the mitochondrial effects observed in recent comparative studies (e.g., Boonpala et al., 2023):

| Parameter | Control (Stress/MR) | This compound Treated | Biological Significance |

| Intracellular ROS | High (Fluorescence ↑) | Significantly Reduced | Prevents oxidative damage to lipids/DNA. |

| Mitochondrial | Low (Depolarized) | Preserved (Polarized) | Maintains ATP synthesis capacity. |

| Mitochondrial Morphology | Swollen/Fragmented | Intact/Linear | Structural integrity correlates with function. |

| Cell Viability | Reduced (Apoptosis) | Maintained | Prevents loss of functional cardiomyocytes. |

Part 3: Experimental Methodologies

For researchers validating these effects, the following protocols represent the "Gold Standard" for assessing this compound's mitochondrial impact. These protocols are designed to be self-validating with appropriate controls.

In Vitro ROS & Membrane Potential Assay (H9c2 Cells)

Objective: Quantify ROS scavenging and

Protocol:

-

Cell Culture: Seed H9c2 myoblasts at

cells/well in 96-well plates. Culture in DMEM with 10% FBS until 80% confluence. -

Pre-treatment: Treat cells with this compound (1 µM and 10 µM) for 24 hours.

-

Control: Vehicle (DMSO < 0.1%).

-

-

Stress Induction: Expose cells to

(250 µM) for 2 hours to simulate oxidative stress. -

ROS Detection (DCFDA):

-

Wash cells with PBS.

-

Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C in the dark.

-

Measure fluorescence (Ex/Em: 485/535 nm).

-

-

Membrane Potential (JC-1):

-

Incubate separate wells with JC-1 dye (2 µM) for 20 min.

-

Measure Red fluorescence (Aggregates, healthy) at 590 nm and Green fluorescence (Monomers, depolarized) at 530 nm.

-

Calculation: Calculate Red/Green ratio. A higher ratio indicates preserved mitochondrial health.

-

Ex Vivo Mitochondrial Respiration (Seahorse XF Analysis)

Objective: Assess the impact on Oxidative Phosphorylation (OXPHOS).

Protocol:

-

Isolation: Isolate mitochondria from fresh ventricular tissue using differential centrifugation in isolation buffer (220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2).

-

Plating: Plate 5 µg of mitochondrial protein per well in a Seahorse XF96 plate.

-

Assay Media: Use MAS (Mitochondrial Assay Solution) containing substrates (Pyruvate/Malate or Succinate/Rotenone).

-

Injection Strategy:

-

Port A: ADP (State 3 respiration - ATP production).

-

Port B: Oligomycin (ATP synthase inhibitor - Proton leak).

-

Port C: FCCP (Uncoupler - Maximal respiration).

-

Port D: Antimycin A/Rotenone (Non-mitochondrial respiration).

-

-

Validation: Compare State 3 (ADP-stimulated) respiration rates between Vehicle and this compound-treated groups.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for validating this compound’s mitochondrial protective effects in vitro.

References

-

Boonpala, P., Saengklub, N., Srikam, S., & Kijtawornrat, A. (2023).[1][4] this compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation.[1][3][4][5] BMC Veterinary Research.[1] [Link]

-

Boswood, A., et al. (2016). Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial. Journal of Veterinary Internal Medicine. [Link]

-

Tissier, R., et al. (2005). Hemodynamic and metabolic effects of this compound in experimental heart failure. Journal of Cardiovascular Pharmacology. [Link]

-

Kjeldsen, S. E., et al. (2021). Mitochondrial Regulation of Cardiac Function: The Role of Potassium Channels. International Journal of Molecular Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Pimobendan in Non-Canine Research Models: A Comparative Technical Guide

Executive Summary

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator , possessing both positive inotropic (calcium sensitization) and vasodilatory (PDE3 inhibition) properties.[1][2][3] While its clinical application is dominated by canine congestive heart failure (CHF) management, its utility in non-canine models—specifically feline, lapine (rabbit), and murine systems—is critical for translational cardiology and toxicological screening.

This technical guide synthesizes the pharmacokinetic (PK) divergences across these species. The central pharmacokinetic determinant of efficacy is the hepatic demethylation of the parent compound into O-desmethylthis compound (ODMP) . As ODMP acts as a significantly more potent PDE3 inhibitor than the parent drug, species-specific metabolic capacity to generate ODMP dictates the pharmacodynamic (PD) response.

Part 1: Mechanistic Foundation & Metabolic Activation

To understand the PK variability, one must first map the drug's activation pathway. This compound acts via two distinct mechanisms:[4]

-

Calcium Sensitization: Increases the affinity of cardiac Troponin C (TnC) for

, enhancing contractility without increasing myocardial oxygen consumption. -

PDE3 Inhibition: Prevents the degradation of cAMP in vascular smooth muscle (leading to vasodilation) and cardiomyocytes (enhancing inotropy).

The ODMP Factor: In many species, the parent drug is rapidly demethylated to ODMP. ODMP is reported to be 10–500x more potent as a PDE3 inhibitor than this compound itself. Therefore, a species' ability to metabolize this compound directly correlates with the drug's vasodilatory potency.

Diagram 1: Mechanism of Action & Metabolic Activation

Figure 1 illustrates the dual-pathway mechanism and the critical hepatic conversion step.

Caption: Dual-mode action of this compound and its conversion to the highly potent PDE3 inhibitor, ODMP.[4]

Part 2: Comparative Pharmacokinetics[2][4]

The following analysis dissects the PK profiles of key non-canine models. Note the distinct lack of ODMP conversion in equines and the delayed absorption in rabbits compared to the rapid kinetics seen in dogs.

Feline (Cats)

Cats are frequently prescribed this compound off-label for Hypertrophic Cardiomyopathy (HCM). However, their metabolic profile differs significantly from dogs.

-

Metabolic Efficiency: Cats exhibit a lower ODMP:this compound AUC ratio (approx. 0.5–0.6) compared to dogs.[2][4][5][6][7][8][9] This suggests reduced hepatic demethylation capacity.

-

Absorption: Rapid absorption with a

of approximately 0.9 hours.[2][4][5][6][7][8] -

Elimination: The elimination half-life (

) is roughly 1.3 hours.[6][7][8] -

Clinical Implication: Because ODMP levels are lower, the potent vasodilatory effects driven by PDE3 inhibition may be less pronounced in cats than in dogs, shifting the primary benefit toward calcium sensitization.

Lapine (Rabbits)

Rabbits are emerging models for cardiomyopathy but require significantly altered dosing strategies.

-

Dosing Requirement: Rabbits require oral doses up to 2.0 mg/kg to achieve therapeutic plasma levels, compared to 0.25–0.5 mg/kg in dogs.

-

Kinetics:

- : Delayed (approx. 2.8 hours).

- : Prolonged (~3.5 hours), significantly longer than the ~1 hour seen in dogs.

-

Metabolism: ODMP is detectable for up to 36 hours, suggesting a sustained active phase despite the lower

.

Equine (Horses)

-

Bioavailability: Oral bioavailability is extremely variable and generally low in horses.

-

Metabolic Block: In several studies, ODMP was below the limit of detection even when parent drug levels were measurable.

-

Implication: The lack of ODMP formation suggests that in horses, this compound acts almost exclusively as a calcium sensitizer, with minimal PDE3-mediated vasodilation.

Murine (Rats)[3][10]

-

Application: Primarily used in mitochondrial function studies and Mitral Regurgitation (MR) models.

-

Mitochondrial Protection: Beyond standard PK, this compound in rats has been shown to act as a reactive oxygen species (ROS) scavenger, preserving mitochondrial ultrastructure.[10]

-

Clearance: Rats are rapid metabolizers; liver microsome assays are the standard for determining intrinsic clearance rates in this species.

Data Synthesis: Cross-Species PK Parameters

Table 1: Comparative pharmacokinetic values. Note: Values are means derived from referenced literature; variability is high in non-standardized populations.

| Parameter | Canine (Baseline) | Feline | Lapine (Rabbit) | Equine |

| Oral Dose (mg/kg) | 0.25 - 0.5 | 0.3 | ~2.0 | 0.5 |

| 1.0 - 1.5 | 0.9 | 2.8 | 2.2 | |

| ~18 - 40 | ~35 | ~15 (at high dose) | ~5 | |

| ~1.0 | 1.3 | 3.5 | Variable | |

| ODMP Detection | High | Moderate | Sustained | Negligible |

| Primary Mode | Mixed (Ino/Dilator) | Mixed (Ca2+ dominant) | Mixed | Ca2+ Sensitizer |

Part 3: Experimental Methodologies

To validate these PK parameters in your own research, a robust bioanalytical method is required. The standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Protocol: Plasma Extraction & LC-MS/MS Analysis

Objective: Simultaneous quantification of this compound and ODMP in plasma.

1. Sample Preparation (Protein Precipitation):

-

Step A: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a centrifuge tube.

-

Step B: Add 200 µL of Acetonitrile (ACN) containing the Internal Standard (e.g., this compound-d3). Rationale: ACN precipitates plasma proteins effectively while extracting the lipophilic drug.

-

Step C: Vortex vigorously for 30 seconds.

-

Step D: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Step E: Transfer supernatant to a fresh vial. Evaporate to dryness under nitrogen stream (if sensitivity enhancement is needed) and reconstitute in mobile phase, or inject directly if sensitivity permits.

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Synergi Fusion-RP or equivalent), 2.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

-

Gradient: 10% B to 90% B over 3 minutes.

3. Mass Spectrometry Settings (MRM Mode):

-

This compound: Precursor 335.2

-

ODMP: Precursor 321.1

-

Ionization: Electrospray Ionization (ESI) Positive mode.

Diagram 2: Bioanalytical Workflow

Figure 2 outlines the critical path from sampling to data generation.

Caption: LC-MS/MS workflow for simultaneous quantification of this compound and ODMP.

Part 4: Translational Implications

When designing studies using these models, researchers must account for the "Metabolite Gap."

-

Allometric Scaling Failure: You cannot simply scale the canine dose (0.5 mg/kg) to rabbits or horses based on body surface area (BSA). The metabolic conversion rate is the limiting factor.

-

Guidance: For rabbits, start dosing at 2 mg/kg to replicate canine hemodynamic effects.

-

Guidance: For horses, rely on echocardiographic endpoints (FS%) rather than plasma targets, as ODMP may never reach "therapeutic" ranges defined in dogs.

-

-

Safety Margins:

-

In cats , the longer half-life of the parent compound combined with high bioavailability suggests that standard dosing is safe, but accumulation could occur in renal-compromised animals.

-

In rats , the rapid clearance requires frequent dosing or continuous infusion for chronic studies.

-

References

-

Pharmacokinetics of this compound in healthy cats. Source: Journal of Veterinary Pharmacology and Therapeutics. URL:[Link]

-

Pharmacokinetics of this compound following oral administration to New Zealand White rabbits. Source: American Journal of Veterinary Research. URL:[Link][5]

-

Oral administration of this compound in healthy horses results in low plasma concentrations. Source: American Journal of Veterinary Research. URL:[Link][1][5]

-

Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs. (Comparative Baseline) Source: Frontiers in Veterinary Science. URL:[Link]

-

This compound prevents cardiac dysfunction... in a rat model of mitral regurgitation. Source: BMC Veterinary Research.[3][10] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of this compound and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound and its metabolite o-desmethyl-pimobendan following rectal administration to healthy dogs [auetd.auburn.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Pharmacokinetics of oral this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e-jvc.org [e-jvc.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Pimobendan and the Modulation of Reactive Oxygen Species (ROS) in Cardiac Physiology

Executive Summary

Pimobendan (Vetmedin®) represents a paradigm shift in positive inotropic therapy, functioning as an "inodilator" with a unique dual mechanism: calcium sensitization of the contractile apparatus and phosphodiesterase III (PDE3) inhibition.[1][2][3] Unlike traditional catecholamines (e.g., Dobutamine), which drive contractility at the cost of cytosolic calcium overload and significantly increased myocardial oxygen consumption (

This technical guide analyzes the impact of this compound on Reactive Oxygen Species (ROS) production, detailing its role as both a mitochondrial protector and a direct ROS scavenger.[4][5][6] It provides comparative data against standard inotropes and outlines validated experimental protocols for quantifying these effects in vitro.

Part 1: Mechanistic Foundations of ROS Modulation

The "Energy-Sparing" Inotropy

The primary driver of oxidative stress in failing hearts is the mismatch between energy demand and supply. Traditional inotropes increase cAMP to flood the cytosol with

This compound mitigates this via Calcium Sensitization :

-

It increases the affinity of Troponin C (TnC) for

rather than increasing the concentration of cytosolic -

Result: Enhanced contractility with minimal increase in ATP consumption, thereby reducing the mitochondrial electron leak that forms ROS.

Mitochondrial Channel Activation

This compound’s PDE3 inhibition increases local cAMP pools, activating Protein Kinase A (PKA).[6] PKA phosphorylation is hypothesized to prime mitochondrial ATP-sensitive potassium channels (

-

Mechanism: Opening

channels causes a mild depolarization of the mitochondrial inner membrane. -

ROS Impact: This prevents the massive

influx into the mitochondrial matrix that typically triggers the Permeability Transition Pore (mPTP) opening and subsequent ROS burst (ROS-induced ROS release).

Direct Scavenging Activity

Recent studies (e.g., Sanguanwong et al., 2023) indicate that this compound possesses direct antioxidant properties. In

Part 2: Comparative Analysis (this compound vs. Dobutamine)

The following table synthesizes data regarding the bioenergetic cost and oxidative risk of this compound compared to Dobutamine, a standard

| Parameter | Dobutamine (Catecholamine) | This compound (Inodilator) | Impact on ROS |

| Primary Mechanism | TnC | This compound Superiority | |

| Cytosolic Calcium | High (Overload risk) | Unchanged or Mildly Increased | Lower |

| High (Inefficient) | Low (Energy Sparing) | Less mitochondrial strain = Lower ROS generation. | |

| Mitochondrial Effect | Prone to uncoupling / mPTP opening | Preserves | Prevents ROS-induced ROS release. |

| Arrhythmogenic Risk | High (due to | Low | Reduced oxidative stress stabilizes ion channels. |

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual pathway through which this compound modulates contractility while suppressing ROS production.

Figure 1: Mechanistic pathway of this compound showing parallel inotropic enhancement and ROS suppression via mitochondrial protection and direct scavenging.

Part 4: Experimental Protocols for ROS Validation

To validate this compound’s efficacy in your specific disease model, use the following self-validating protocols. These are designed for H9c2 cardiomyocytes but can be adapted for primary adult cardiomyocytes.

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

Objective: Measure the ability of this compound to scavenge or prevent ROS accumulation under oxidative stress (

Reagents:

-

H9c2 cells (ATCC CRL-1446)

-

DCFDA (2',7'-dichlorofluorescin diacetate) – Cellular ROS probe.

-

This compound (dissolved in DMSO; Vehicle control required).

- (Oxidative stress inducer).[4][6][7]

Workflow:

-

Seeding: Plate H9c2 cells in 96-well black-walled plates (

cells/well). Culture for 24h. -

Pre-treatment:

-

Group 1: Control (Media only)

-

Group 2: Vehicle (DMSO < 0.1%)

-

Group 3:

only ( -

Group 4: this compound (

) + -

Note: Incubate this compound for 1 hour prior to

induction.

-

-

Induction: Add

( -

Staining: Wash cells 2x with PBS. Add DCFDA (

final concentration in serum-free media). Incubate for 30 min at -

Measurement: Wash 1x with PBS. Measure fluorescence immediately.

-

Excitation: 485 nm

-

Emission: 535 nm

-

-

Validation: Group 4 should show significantly lower RFU (Relative Fluorescence Units) than Group 3.

Protocol B: Mitochondrial Membrane Potential ( ) Assessment

Objective: Confirm that ROS reduction translates to mitochondrial structural integrity.

Workflow Visualization:

Figure 2: Workflow for assessing mitochondrial health. This compound treatment should maintain the Red (aggregate) signal, preventing the shift to Green (monomer) seen in depolarized mitochondria.

References

-

Sanguanwong, N., et al. (2023). this compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation.[4][5][6] BMC Veterinary Research.

-

Hata, K., et al. (1996). Mechanoenergetic effect of this compound in failing dog hearts: Comparison with dobutamine.

-

Iwasaki, A., et al. (1999). This compound inhibits the production of proinflammatory cytokines and gene expression of inducible nitric oxide synthase in a murine model of viral myocarditis. Journal of the American College of Cardiology.

-

Fukasawa, M., et al. (2001). Effects of phosphodiesterase III inhibitors on mitochondrial K(ATP) channels. Journal of Cardiovascular Pharmacology.

Sources

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. dvm360.com [dvm360.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial K(ATP) channels-derived reactive oxygen species activate pro-survival pathway in pravastatin-induced cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of Pimobendan Solubilization for In Vitro Assays

Introduction & Scientific Context

Pimobendan (CAS: 74150-27-9) is a benzimidazole-pyridazinone derivative classified as an "inodilator" due to its dual mechanism of action.[1][2] Unlike pure sympathomimetics, this compound increases myocardial contractility while simultaneously reducing vascular resistance.[1]

For in vitro researchers, this compound presents a specific solubility challenge.[1] It is highly hydrophobic and practically insoluble in aqueous buffers (PBS, saline, culture media).[1] Successful experimentation requires a rigorous solvent protocol to prevent "compound crash-out"—the microscopic precipitation of the drug upon introduction to aqueous media—which leads to erratic IC50 data and false negatives.[1]

Mechanism of Action

This compound operates via two distinct pathways:[1][2][3]

-

PDE3 Inhibition: It inhibits phosphodiesterase III (PDE3), preventing the degradation of cAMP.[1] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels, increasing intracellular

.[1] -

Calcium Sensitization: It directly binds to Cardiac Troponin C (cTnC), increasing the regulatory protein's affinity for

without increasing cytosolic calcium load (thereby minimizing arrhythmogenic risk).[1]

Figure 1: Dual mechanism of action of this compound targeting PDE3 inhibition and Troponin C sensitization.[1]

Physicochemical Profile & Solubility Data

Before handling, verify the specific batch properties.[1][4] The solubility limits below are critical for calculating stock concentrations.

| Property | Value | Notes |

| Molecular Weight | 334.37 g/mol | Use this for Molarity calculations.[1] |

| Appearance | White to off-white powder | Crystalline solid.[1] |

| Solubility (DMSO) | ~60 mg/mL (approx. 180 mM) | Recommended Stock: 10 mM - 50 mM |

| Solubility (Ethanol) | ~5 mg/mL | Not recommended for high-concentration stocks.[1] |

| Solubility (Water) | Insoluble | Do not dissolve directly in media/buffer.[1] |

| Storage (Powder) | -20°C | Protect from light and moisture.[1] |

| Storage (in DMSO) | -20°C | Stable for ~1 month; avoid freeze-thaw. |

Protocol 1: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration Master Stock solution in anhydrous DMSO. Target Concentration: 10 mM (Standard for most cell-based assays).[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

This compound powder (stored at -20°C, equilibrated to RT).[1][5]

-

Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade (≥99.9%).[1]

-

Vortex mixer.[1]

-

Amber glass vials or foil-wrapped polypropylene tubes (this compound is light-sensitive).[1]

Step-by-Step Methodology

-

Equilibration: Remove the this compound vial from the freezer and allow it to sit at room temperature for 20 minutes before opening. This prevents condensation from forming inside the hygroscopic powder.[1]

-

Weighing: Weigh out a precise amount of this compound (e.g., 3.34 mg).

-

Calculation: To make 1 mL of 10 mM stock:

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing 3.34 mg of powder.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be completely clear and colorless.[1] If particles remain, warm the vial in a 37°C water bath for 2-3 minutes and vortex again.

-

-

Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 20–50 µL) in light-proof tubes.

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (limit to max 1 cycle).

Protocol 2: Working Solution & Serial Dilution

Objective: Dilute the hydrophobic stock into aqueous culture media without causing precipitation or exceeding DMSO toxicity limits. Critical Rule: The final DMSO concentration in the cell culture well must be ≤ 0.1% (v/v) to avoid solvent toxicity artifacts.[1]

The "Intermediate Dilution" Strategy

Directly adding 100% DMSO stock to media can cause local high concentrations that precipitate the drug.[1] We use a "200x" intermediate step.[1]

Figure 2: Workflow for diluting hydrophobic compounds to prevent precipitation shock.

Step-by-Step Dilution (Example: Targeting 1 µM Final)

-

Preparation: Thaw a 10 mM stock aliquot at 37°C. Vortex to ensure homogeneity.

-

Intermediate Step (in DMSO):

-

Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL stock + 90 µL DMSO).

-

Why? Keeping the drug in DMSO during serial dilutions ensures accuracy.[1]

-

-

Final Spiking (into Media):

-

Dilute the 1 mM intermediate solution 1:1000 into pre-warmed culture media.

-

Example: Add 1 µL of 1 mM intermediate to 1000 µL (1 mL) of media.

-

Technique: Add the DMSO solution into the vortexing media, or pipette up and down rapidly immediately after addition.[1]

-

-

Final Concentration Verification:

Quality Control & Troubleshooting

Every experimental setup requires self-validation.[1] Use this checklist before running your assay.

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | Cloudy media or crystals under microscope (40x).[1] | "Crash-out" due to rapid polarity change.[1] | Use the "Intermediate Dilution" method.[1] Ensure media is pre-warmed to 37°C. |

| Cell Toxicity | Cell detachment or shrinkage in vehicle control.[1] | DMSO concentration > 0.5%.[1][3][5][6] | Ensure final dilution is at least 1:1000.[1] Include a "Vehicle Only" (0.1% DMSO) control well.[1] |

| Inconsistent Data | High variability between replicates.[1] | This compound adhering to plastic tips. | Use low-retention pipette tips.[1] Vortex intermediate solutions thoroughly. |

| Loss of Potency | No effect at expected EC50.[1] | Hydrolysis of stock solution.[1] | Discard aqueous dilutions daily.[1] Do not store diluted drug in media.[1][4] |

References

-

PubChem. (n.d.).[1][7] this compound Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

Sellers, R. S., et al. (2022).[1][3] Preliminary Bioequivalence of an Oral this compound Solution Formulation. National Institutes of Health (PMC).[1] Retrieved January 31, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. Preliminary Bioequivalence of an Oral this compound Solution Formulation with Reference Solution Formulation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. adooq.com [adooq.com]

- 6. This compound | 74150-27-9 [chemicalbook.com]

- 7. This compound | C19H18N4O2 | CID 4823 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Pimobendan in Rodent Models of Dilated Cardiomyopathy: A Technical Guide for Preclinical Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Pimobendan in rodent models of dilated cardiomyopathy (DCM). It is designed to offer not just protocols, but also the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Therapeutic Promise of this compound in Dilated Cardiomyopathy

Dilated cardiomyopathy is a debilitating cardiac disease characterized by the enlargement and thinning of the ventricular walls, leading to impaired systolic function and, ultimately, heart failure. In veterinary medicine, this compound has emerged as a cornerstone therapy for congestive heart failure secondary to DCM in dogs, significantly improving quality of life and extending survival times.[1][2] Its unique dual mechanism of action as a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor makes it a compelling candidate for investigation in human cardiac disease.[3] Rodent models of DCM are indispensable tools for elucidating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics like this compound. This guide will provide a comprehensive overview of the application of this compound in these models.

Unraveling the Dual Mechanism of Action of this compound

This compound's therapeutic efficacy stems from its two primary molecular actions:

-

Calcium Sensitization: this compound enhances the sensitivity of the cardiac contractile apparatus to intracellular calcium.[3][4] This leads to a positive inotropic effect, meaning it increases the force of myocardial contraction, without a corresponding increase in myocardial oxygen demand. This is a crucial advantage over traditional inotropes that can exacerbate cardiac stress.

-

Phosphodiesterase III (PDE3) Inhibition: By selectively inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in both cardiac and vascular smooth muscle cells.[3] The resulting increase in cAMP levels leads to balanced vasodilation, reducing both preload and afterload on the failing heart.

The synergistic effect of these two mechanisms improves cardiac output and alleviates the clinical signs of heart failure.

Caption: A typical experimental workflow.

Endpoint Analysis: Assessing the Efficacy of this compound

A multi-pronged approach to endpoint analysis is essential for a comprehensive evaluation of this compound's effects.

Echocardiography for Cardiac Function Assessment

Echocardiography is a non-invasive imaging technique that allows for the serial assessment of cardiac structure and function.

Protocol for Murine Echocardiography:

-

Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen).

-

Preparation: Shave the chest and apply pre-warmed ultrasound gel.

-

Imaging: Using a high-frequency ultrasound system, obtain parasternal long-axis and short-axis views.

-

Measurements: From the M-mode images of the short-axis view, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.

Dobutamine Stress Test for Cardiac Reserve

A dobutamine stress test can unmask subtle cardiac dysfunction and assess cardiac reserve.

Protocol for Dobutamine Stress Echocardiography in Mice:

-

Baseline Imaging: Perform baseline echocardiography as described above.

-

Dobutamine Administration: Administer dobutamine intraperitoneally at a dose of 2.5 mg/kg. [5]3. Serial Imaging: Acquire echocardiographic images every minute for 15 minutes post-injection to assess the inotropic response. [5]

Histopathological Analysis of Cardiac Tissue

Histopathology provides crucial information on cardiac remodeling, including fibrosis and myocyte hypertrophy.

Protocol for Cardiac Tissue Collection and Staining:

-

Tissue Harvest: At the study endpoint, euthanize the animal and excise the heart.

-

Fixation: Perfuse the heart with saline followed by 10% neutral buffered formalin.

-

Processing: Embed the fixed tissue in paraffin and section at 5 µm.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and assessment of myocyte size.

-

Masson's Trichrome: To specifically stain collagen fibers (blue), allowing for the quantification of fibrosis. [6] Quantification of Fibrosis with Masson's Trichrome:

-

-

Image Acquisition: Capture digital images of the stained sections.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area relative to the total myocardial area.

Summary of Key Experimental Parameters

| Parameter | Doxorubicin-Induced Model | Titin-Mutant Model | This compound Treatment |

| Species/Strain | Mouse (e.g., C57BL/6) | Mouse (Specific knock-in line) | Mouse or Rat |

| Induction Method | Doxorubicin IP injections (e.g., 5 mg/kg weekly for 5 weeks) [7] | Genetic mutation, with or without stressor (e.g., angiotensin II) [8] | N/A |

| This compound Dosage | 10-100 mg/kg/day, oral gavage [4] | 10-100 mg/kg/day, oral gavage [4] | N/A |

| Key Endpoints | Echocardiography (FS, EF), Histopathology (Fibrosis, Hypertrophy), Survival | Echocardiography (FS, EF), Histopathology (Fibrosis, Hypertrophy), Survival | Echocardiography (FS, EF), Histopathology (Fibrosis, Hypertrophy), Survival |

| Expected Outcome with this compound | Improved cardiac function, reduced cardiac remodeling, increased survival | Improved cardiac function, reduced cardiac remodeling, increased survival [4] | N/A |

Conclusion

The use of this compound in rodent models of dilated cardiomyopathy offers a valuable platform for investigating its therapeutic potential and for dissecting the molecular mechanisms underlying its beneficial effects. The protocols and considerations outlined in this guide are intended to provide a solid foundation for designing and executing rigorous and reproducible preclinical studies. By adhering to these principles, researchers can generate high-quality data that will contribute to a deeper understanding of this promising therapeutic agent and its potential translation to human medicine.

References

-

Retrospective evaluation of the safety and tolerability of this compound in cats with obstructive vs nonobstructive cardiomyopathy. Maine Veterinary Medical Center. Available from: [Link]

-

Nonaka M, Morimoto S, Murayama T, Kurebayashi N, Li L, Wang YY, Arioka M, Yoshihara T, Takahashi-Yanaga F, Sasaguri T. Stage-dependent benefits and risks of this compound in mice with genetic dilated cardiomyopathy and progressive heart failure. Br J Pharmacol. 2015;172(8):2035-49. Available from: [Link]

-

Oldach MS, Gouni V, Machen L, Ybarra K, Ueda A, Stern JA. Cardiac Effects of a Single Dose of this compound in Cats With Hypertrophic Cardiomyopathy; A Randomized, Placebo-Controlled, Crossover Study. Front Vet Sci. 2019;6:24. Available from: [Link]

-

Li Y, Wang Y, Zhang Y, Li Y, Liu Y, Li Y, Zhang Y, Zhang Y, Shang H, Chen B. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens. Eur J Pharmacol. 2025;983:177883. Available from: [Link]

-

Optimizing Mouse Models of Doxorubicin Cardiomyopathy. Circulation Research. 2024;135:A012. Available from: [Link]

-

This compound. Rat Guide. Available from: [Link]

-

Boonpala P, Saengklub N, Srikam S, Kijtawornrat A. This compound prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation. BMC Vet Res. 2023;19(1):159. Available from: [Link]

-

Podyacheva EY, Kushnareva EA, Karpov AA, Toropova YG. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician. Front Pharmacol. 2021;12:670479. Available from: [Link]

-

Hambrook LE, Beler-Kranish L, MacGregor JM. Effect of this compound on the clinical outcome and survival of cats with non-taurine responsive dilated cardiomyopathy. J Vet Cardiol. 2012;14(4):521-31. Available from: [Link]

-

Luis Fuentes V, Corcoran B, French A, Schober KE, Kleemann R, Justus C. A double-blind, randomized, placebo-controlled study of this compound in dogs with dilated cardiomyopathy. J Vet Intern Med. 2002;16(3):255-61. Available from: [Link]

-

Nonaka M, Morimoto S, Murayama T, Kurebayashi N, Li L, Wang YY, Arioka M, Yoshihara T, Takahashi-Yanaga F, Sasaguri T. Stage-dependent benefits and risks of this compound in mice with genetic dilated cardiomyopathy and progressive heart failure. Br J Pharmacol. 2015;172(8):2035-49. Available from: [Link]

-

Restoring titin protein levels through CRISPR provides potential cardiomyopathy treatment. The Jackson Laboratory. 2024. Available from: [Link]

-

This compound and Heart Disease. Today's Veterinary Practice. Available from: [Link]

-

Hambrook LE, Beler-Kranish L, MacGregor JM. Effect of this compound on the clinical outcome and survival of cats with non-taurine responsive dilated cardiomyopathy. J Vet Cardiol. 2012;14(4):521-31. Available from: [Link]

-

Jasinski-Sliwa M, Sliwa K, Rysinska J, Gwozdz P, Skorka T, Jasinski M, Hor D, Petelenz M, Chodór A, Tendera M, Woznica-Cymerman K. Characterization of the Cardiac Response to a Low and High Dose of Dobutamine in the Mouse Model of Dilated Cardiomyopathy by MRI in Vivo. J Cardiovasc Magn Reson. 2011;13(Suppl 1):P233. Available from: [Link]

-

Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. MDPI. Available from: [Link]

-

Preliminary Bioequivalence of an Oral this compound Solution Formulation with Reference Solution Formulation in Beagle Dogs. ResearchGate. Available from: [Link]

-

Histological detection of heart tissue in DCM rats. Histological... ResearchGate. Available from: [Link]

-

Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery. PMC. 2023. Available from: [Link]

-

Gao S, Ho D, Vatner DE, Vatner SF. Echocardiography in mice. Curr Protoc Imaging. 2011;Chapter 1:Unit1.16. Available from: [Link]

-

Lum M, Purbey M, Trogisch FA, Hoser J, Lother A, Kuban RJ, Lammle S, Bode C, Hein L, Gilsbach R. Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. J Appl Physiol (1985). 2017;123(2):336-345. Available from: [Link]

-

Radke MH, Peng J, Wu Y, McNabb M, Ruf T, Hays AP, Granzier H, Gotthardt M. Stress-induced dilated cardiomyopathy in a knock-in mouse model mimicking human titin-based disease. J Clin Invest. 2007;117(10):3241-53. Available from: [Link]

-

Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice. JoVE. 2013. Available from: [Link]

-

How can I measure fibrosis in a cardiac tissue? ResearchGate. Available from: [Link]

-

Cardiac Stress Test Induced By Dobutamine And Monitored By Cardiac Catheterization In Mice. ResearchGate. Available from: [Link]

-

Gao S, Ho D, Vatner DE, Vatner SF. Serial echocardiographic assessment of left ventricular dimensions and function after myocardial infarction in mice. Cardiovasc Res. 2000;45(2):330-8. Available from: [Link]

-

Rodent models of diabetic cardiomyopathy. Company of Biologists Journals. 2009. Available from: [Link]

-

Quantification of myocardial fibrosis. Bio-protocol. Available from: [Link]

-

Stress-echocardiography in idiopathic dilated cardiomyopathy: instructions for use. PMC. Available from: [Link]

-

Clinical Considerations for a Family with Dilated Cardiomyopathy, Sudden Cardiac Death, and a Novel TTN Frameshift Mutation. MDPI. 2021. Available from: [Link]

-

Towards standardization of echocardiography for the evaluation of left ventricular function in adult rodents: a position paper of the ESC Working Group on Myocardial Function. Cardiateam. 2021. Available from: [Link]

-

A Mouse Model of Dilated Cardiomyopathy Produced by Isoproterenol Acute Exposure Followed by 5-Fluorouracil Administration. NIH. 2023. Available from: [Link]

-

Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician. Frontiers. Available from: [Link]

-

This compound oral solution is bioequivalent to this compound chewable tablets in beagle dogs. PMC. 2025. Available from: [Link]

-

Immunohistochemistry IHC Massons Trichrome Staining quantification using ImageJ. YouTube. 2023. Available from: [Link]

-

Dobutamine Stress Echocardiography.v1. Yan Lab. 2021. Available from: [Link]

-

Development of Methods for Cardiac Tissue Characterization Using Magnetic Resonance Imaging in Animal Models. eDiss. 2024. Available from: [Link]

-

Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans. Oxford Academic. Available from: [Link]

-

Use of animal models to understand titin physiology and pathology. PMC. 2022. Available from: [Link]

-

Functional abnormalities in induced Pluripotent Stem Cell-derived cardiomyocytes generated from titin-mutated patients with dilated cardiomyopathy. Protocols.io. 2018. Available from: [Link]

-

Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. Available from: [Link]

-

Echocardiographic Evaluation of Ventricular Function in Mice. ResearchGate. Available from: [Link]

Sources

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. Frontiers | Cardiac Effects of a Single Dose of this compound in Cats With Hypertrophic Cardiomyopathy; A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]

- 4. Stage-dependent benefits and risks of this compound in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Stress-induced dilated cardiomyopathy in a knock-in mouse model mimicking human titin-based disease - PMC [pmc.ncbi.nlm.nih.gov]

Echocardiographic Assessment of Pimobendan's Effects in Preclinical Studies: Application Notes and Protocols

Introduction: Unveiling the Cardioprotective Mechanisms of Pimobendan

This compound is a cornerstone therapeutic in veterinary cardiology, prized for its dual mechanism of action that confers both positive inotropic and vasodilatory effects.[1] This unique "inodilator" profile makes it particularly effective in the management of congestive heart failure (CHF) secondary to conditions like myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1][2] For researchers and drug development professionals, understanding how to precisely quantify the cardiac effects of this compound in preclinical models is paramount for elucidating its full therapeutic potential and developing novel cardiovascular drugs.

This comprehensive guide provides detailed application notes and protocols for the echocardiographic assessment of this compound's effects in preclinical research. We will delve into the scientific rationale behind experimental design, provide step-by-step methodologies for robust data acquisition, and offer insights into the interpretation of key findings.

The Scientific Foundation: this compound's Dual Mode of Action

This compound's efficacy stems from its ability to modulate two critical pathways in cardiac muscle cells.[3][4][5] A thorough understanding of these mechanisms is essential for designing and interpreting echocardiographic studies.

-

Calcium Sensitization: Unlike traditional inotropes that increase intracellular calcium concentration and subsequently myocardial oxygen demand, this compound enhances the sensitivity of the cardiac troponin C (cTnC) to existing intracellular calcium.[3][4] This leads to a more forceful contraction of the heart muscle without a significant increase in oxygen consumption, a crucial advantage in the compromised heart.

-

Phosphodiesterase III (PDE3) Inhibition: this compound also selectively inhibits PDE3, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[3][4][5] Increased cAMP levels in vascular smooth muscle cells lead to vasodilation, reducing both preload and afterload on the heart. This reduction in the heart's workload, combined with enhanced contractility, results in improved cardiac efficiency.

Signaling Pathway of this compound

Caption: Dual mechanism of this compound leading to improved cardiac function.

Experimental Design: Choosing the Right Model and Endpoints

The selection of an appropriate preclinical model is critical for obtaining translatable data. Common models for studying heart failure include:

-

Genetic Models: Mice with specific gene mutations that lead to dilated cardiomyopathy.

-

Surgically-Induced Models: Ligation of a coronary artery to induce myocardial infarction or surgical induction of mitral regurgitation in rats.[4][6]

-

Pharmacologically-Induced Models: Administration of drugs like doxorubicin to induce cardiotoxicity.

The choice of model will depend on the specific research question. For assessing the efficacy of this compound, models that exhibit systolic dysfunction and cardiac remodeling are most relevant.

Key Echocardiographic Parameters for Assessing this compound's Effects

The dual action of this compound translates to measurable changes in cardiac structure and function. The following echocardiographic parameters are essential for a comprehensive assessment:

| Parameter | Abbreviation | What it Measures | Expected Effect of this compound | Rationale |

| Left Ventricular Internal Dimension in Diastole | LVIDd | The diameter of the left ventricle at the end of diastole (filling). | Decrease or prevention of increase | Reflects changes in preload and cardiac remodeling. |

| Left Ventricular Internal Dimension in Systole | LVIDs | The diameter of the left ventricle at the end of systole (contraction). | Significant Decrease | A direct indicator of improved contractility. |

| Fractional Shortening | FS | The percentage change in left ventricular diameter between diastole and systole. | Significant Increase | A primary measure of systolic function and contractility. |

| Ejection Fraction | EF | The percentage of blood ejected from the left ventricle with each beat. | Significant Increase | A global measure of systolic function. |

| Stroke Volume | SV | The volume of blood pumped from the left ventricle per beat. | Increase | Reflects the overall improvement in cardiac output. |

| Cardiac Output | CO | The volume of blood pumped by the heart per minute. | Increase | A key indicator of overall cardiovascular performance. |

| Left Atrial to Aortic Root Ratio | LA/Ao | A measure of left atrial size relative to the aorta. | Decrease or prevention of increase | Indicates a reduction in left atrial pressure and volume overload. |

Detailed Protocol: Echocardiographic Assessment in a Mouse Model of Heart Failure

This protocol provides a step-by-step guide for acquiring high-quality echocardiographic data in a mouse model of heart failure treated with this compound.

I. Animal Preparation and Anesthesia

-

Animal Handling: Acclimatize mice to the procedure room to minimize stress.

-

Hair Removal: The day before imaging, apply a chemical depilatory agent to the chest area to ensure optimal probe contact and image quality.[7][8]

-

Anesthesia: Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.[8] Monitor the animal's heart rate and respiration throughout the procedure. Maintain body temperature at 37°C using a heating pad.[7]

-

Positioning: Place the mouse in a supine position on a heated platform with integrated ECG electrodes.[7][8]

II. Echocardiography Data Acquisition

Equipment: A high-frequency ultrasound system with a linear array transducer (30-40 MHz) is recommended for murine echocardiography.[9]

Workflow:

Caption: Standardized workflow for preclinical echocardiography.

Step-by-Step Imaging:

-

Parasternal Short-Axis (PSAX) View: [9][10]

-

Apply pre-warmed ultrasound gel to the chest.

-

Position the transducer to the left of the sternum, perpendicular to the long axis of the heart.

-

Obtain a clear cross-sectional view of the left ventricle at the level of the papillary muscles. This view is crucial for M-mode measurements.

-

-

-

From the PSAX view, place the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle.

-

Acquire a clear M-mode tracing showing the movement of the ventricular walls throughout the cardiac cycle.

-

From this tracing, measure LVIDd, LVIDs, and wall thicknesses. Fractional shortening and ejection fraction are typically calculated automatically by the ultrasound software.

-

-

Parasternal Long-Axis (PLAX) View: [10][12]

-

Rotate the transducer 90 degrees clockwise from the PSAX position.

-

This view provides a longitudinal image of the heart, allowing for visualization of the mitral and aortic valves, the left atrium, and the left ventricle.

-

Assess global heart morphology and the LA/Ao ratio.

-

-

Apical Four-Chamber View: [9][10]

-

Move the transducer towards the apex of the heart and angle it towards the right shoulder.

-

This view allows for simultaneous visualization of all four chambers of the heart.

-

It is the primary view for Doppler assessment of blood flow across the mitral and tricuspid valves.

-

-

Pulsed-Wave (PW) Doppler: [11]

-

From the apical four-chamber view, place the PW Doppler sample volume at the tips of the mitral valve leaflets to measure diastolic function parameters (E and A waves).

-

From the PLAX or a five-chamber view, place the sample volume in the left ventricular outflow tract to measure aortic flow velocity, from which stroke volume and cardiac output can be calculated.

-

III. Data Analysis and Interpretation

-

Blinding: To ensure unbiased results, the individual performing the echocardiographic analysis should be blinded to the treatment groups.

-

Consistency: For longitudinal studies, it is crucial to maintain consistency in animal positioning, anesthesia levels, and image acquisition planes.

-

Reference Values: Compare your findings to established reference values for the specific mouse or rat strain being used.[10][13][14][15][16]

Quantitative Data Summary: Expected Effects of this compound in Preclinical Models

The following table summarizes representative quantitative data on the effects of this compound from preclinical studies.

| Preclinical Model | Dosage | Key Findings | Reference |

| Rat Model of Mitral Regurgitation | 0.15 mg/kg, twice daily for 4 weeks | - Prevented the increase in LVIDd and LVIDs.- Significantly higher Ejection Fraction (82.71% vs. 66.79% in untreated MR rats).- Prevented LV dilation (End-diastolic volume: 1.20 mL vs. 2.07 mL in untreated MR rats). | [4][6][17] |

| Healthy New Zealand White Rabbits | Single oral dose | - Significant increase in Fractional Shortening and Ejection Fraction.- Significant decrease in LVIDs and End-Systolic Volume. | [3][18][19] |

| Dogs with Tachycardia-Induced Dilated Cardiomyopathy | 0.25 mg/kg, single dose | - Significant increase in systolic function.- Decrease in mitral regurgitation.- Decrease in isovolumetric relaxation time. | [5][20] |

Conclusion: A Powerful Tool for Cardiovascular Drug Discovery